molecular formula C9H9F3N2O2S B3159228 3-(2-Thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide CAS No. 861209-46-3

3-(2-Thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide

Cat. No.: B3159228
CAS No.: 861209-46-3
M. Wt: 266.24 g/mol
InChI Key: DXLKVTSMCIQFCT-UHFFFAOYSA-N
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Description

3-(2-Thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide is an organic compound that features a thienyl group, a trifluoroacetyl group, and a propanamide backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide typically involves the following steps:

    Formation of the Thienyl Intermediate: The thienyl group can be introduced through a reaction involving thiophene and an appropriate halogenated compound.

    Introduction of the Trifluoroacetyl Group: This step involves the reaction of the intermediate with trifluoroacetic anhydride under controlled conditions.

    Formation of the Propanamide Backbone: The final step involves the reaction of the intermediate with a suitable amine to form the propanamide structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl group.

    Reduction: Reduction reactions could target the carbonyl groups within the compound.

    Substitution: The trifluoroacetyl group may be susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles such as amines or thiols could be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide may be used as a building block for the synthesis of more complex molecules.

Biology

The compound could be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine

In medicinal chemistry, derivatives of this compound might be explored for their potential as drug candidates.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(2-Thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, leading to a biological response. The trifluoroacetyl group may play a role in enhancing the compound’s binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Thienyl)-3-aminopropanamide: Lacks the trifluoroacetyl group.

    3-(2-Thienyl)-3-(acetylamino)propanamide: Contains an acetyl group instead of a trifluoroacetyl group.

Uniqueness

The presence of the trifluoroacetyl group in 3-(2-Thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide may confer unique properties, such as increased lipophilicity or metabolic stability, compared to similar compounds.

Properties

IUPAC Name

3-thiophen-2-yl-3-[(2,2,2-trifluoroacetyl)amino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2S/c10-9(11,12)8(16)14-5(4-7(13)15)6-2-1-3-17-6/h1-3,5H,4H2,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLKVTSMCIQFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CC(=O)N)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001203635
Record name β-[(2,2,2-Trifluoroacetyl)amino]-2-thiophenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001203635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861209-46-3
Record name β-[(2,2,2-Trifluoroacetyl)amino]-2-thiophenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861209-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-[(2,2,2-Trifluoroacetyl)amino]-2-thiophenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001203635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide
Reactant of Route 2
3-(2-Thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide
Reactant of Route 3
3-(2-Thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide
Reactant of Route 4
3-(2-Thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide
Reactant of Route 5
Reactant of Route 5
3-(2-Thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide
Reactant of Route 6
3-(2-Thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide

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